2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole
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Overview
Description
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of two 4-butylphenyl groups attached to the 2 and 5 positions of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-butylbenzenediazonium chloride with thiourea in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-80°C)
Solvent: Polar solvents like ethanol or acetonitrile
Catalysts: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 4-butylbenzenediazonium chloride and thiourea
Reaction Setup: Utilizing reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones
Reduction: Reduction of the thiadiazole ring to form dihydrothiadiazoles
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Dihydrothiadiazoles
Substitution Products: Halogenated derivatives of the phenyl rings
Scientific Research Applications
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical processes
Interact with DNA: Intercalate into DNA strands, affecting replication and transcription
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-butylphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-butylphenyl)-1,3,4-triazole
- 2,5-Bis(4-butylphenyl)-1,3,4-tetrazole
Uniqueness
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole stands out due to its sulfur-containing thiadiazole ring, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific chemical reactivity and stability.
Properties
CAS No. |
77477-20-4 |
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Molecular Formula |
C22H26N2S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,5-bis(4-butylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C22H26N2S/c1-3-5-7-17-9-13-19(14-10-17)21-23-24-22(25-21)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
InChI Key |
WKQHPFUYOIDMMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
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